molecular formula C18H22N2O4 B2598959 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 2320899-76-9

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B2598959
CAS No.: 2320899-76-9
M. Wt: 330.384
InChI Key: BSPBUQQKEZGXJE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide is an organic compound that features a furan ring substituted with dimethyl groups and a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Hydroxyethyl chain addition: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction.

    Amide bond formation: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the hydroxyethyl-substituted furan and the dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyethyl chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler furan derivative with similar structural features.

    N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide: A related compound with a cinnamamide moiety.

    N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)furan-2-carboxamide: Another related compound with a furan-2-carboxamide group.

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide is unique due to its combination of a furan ring, hydroxyethyl chain, and ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10-6-5-7-15(12(10)3)20-18(23)17(22)19-9-16(21)14-8-11(2)24-13(14)4/h5-8,16,21H,9H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPBUQQKEZGXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=C(OC(=C2)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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